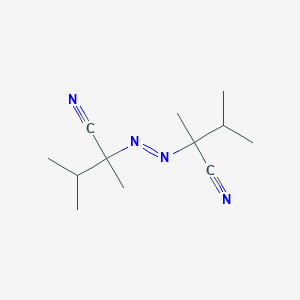
C13H12O4
Vue d'ensemble
Description
C13H12O4 is a chemical compound with the molecular formula this compound. It is a yellow solid with a molecular weight of 232.24 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
C13H12O4 can be synthesized through several methods. One common synthetic route involves the reaction of benzofuran with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of ethyl 3-benzofuran-2-yl-3-oxopropionate may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
C13H12O4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
C13H12O4 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-benzofuran-2-yl-3-oxopropionate involves its interaction with various molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
C13H12O4 can be compared with other benzofuran derivatives such as:
Benzofuran-2-carboxylic acid: Known for its anti-inflammatory properties.
2-(2-Benzofuranyl)acetic acid: Studied for its potential anti-cancer activity.
2-(Benzofuran-2-yl)ethanol: Investigated for its anti-oxidative effects.
These compounds share similar core structures but differ in their functional groups, leading to variations in their biological activities and applications.
Propriétés
Formule moléculaire |
C13H12O4 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
ethyl 2-(1-benzofuran-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C13H12O4/c1-2-16-13(15)10(8-14)12-7-9-5-3-4-6-11(9)17-12/h3-8,10H,2H2,1H3 |
Clé InChI |
NXOVCSQFJLQIQC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C=O)C1=CC2=CC=CC=C2O1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[3-(4-Isopropyl-phenyl)-ureido]-benzoic acid](/img/structure/B8658895.png)







